2-[(4-Nitrophenyl)methoxy]benzonitrile
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Overview
Description
2-[(4-Nitrophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10N2O3 It is characterized by the presence of a nitrophenyl group attached to a methoxybenzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methoxy]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrobenzyl chloride with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring activates the aromatic ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)methoxy]benzonitrile.
Oxidation: 2-[(4-Nitrophenyl)methoxy]benzoic acid.
Scientific Research Applications
2-[(4-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methoxy]benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxybenzonitrile structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrobenzonitrile
- 4-Nitrobenzonitrile
- 2-Methoxybenzonitrile
Uniqueness
2-[(4-Nitrophenyl)methoxy]benzonitrile is unique due to the combination of the nitrophenyl and methoxybenzonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)16(17)18/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVKDMNGGSFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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